molecular formula C26H22N4O2 B2578883 N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide CAS No. 1251624-95-9

N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

Numéro de catalogue B2578883
Numéro CAS: 1251624-95-9
Poids moléculaire: 422.488
Clé InChI: CTWUUGRCOFPOLM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a useful research compound. Its molecular formula is C26H22N4O2 and its molecular weight is 422.488. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Activity and Synthetic Approaches

Sulfonamide-Based Hybrid Compounds

Sulfonamides constitute a significant class of drugs, exhibiting a wide range of pharmacological activities including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain properties. These compounds often feature a sulfonamide group (R-SO2NHR') attached to various organic scaffolds such as coumarin, isoxazole, tetrazole, pyrazole, pyrrole, and quinazoline, among others, resulting in a vast array of sulfonamide hybrids. Recent advancements in the design and development of these hybrids, particularly those incorporating quinazoline, have been highlighted in scientific reports, focusing on their synthesis and biological activities (Ghomashi et al., 2022).

Tetrahydroisoquinolines Synthesis

The synthesis of tetrahydroisoquinolines, which share structural similarities with the compound , has been explored through various synthetic methodologies, including the Friedel-Crafts cyclization promoted by iron(III) chloride hexahydrate. These synthetic approaches are crucial for the development of potential drug analogs that could exhibit activities against cancer, hepatitis C, CNS disorders, and psychosis (Bunce et al., 2012).

Catalytic and Synthetic Utility

CO2 Reduction Catalysis

The catalytic application of complexes involving sulfonamide and related structures in the electrochemical reduction of CO2 has been investigated. These studies reveal the potential of such compounds in catalyzing CO2 reduction, highlighting their significance in addressing environmental concerns and their application in sustainable chemistry (Nganga et al., 2017).

Photooxidation and Sensitized Reactions

Sulfonamide derivatives have been utilized in the photooxidation of organic substrates, demonstrating their role in sensitized reactions that lead to the efficient conversion of substrates to oxidized products. These reactions are crucial for the synthesis of sulfoxides and sulfones, which have applications in various chemical processes (Che et al., 2005).

Antimicrobial and Anticancer Applications

The synthesis and biological evaluation of novel heterocyclic compounds containing a sulfonamido moiety have shown promising results as antibacterial agents. Such research underscores the potential of sulfonamide hybrids in the development of new antimicrobial treatments (Azab et al., 2013).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3,5-dimethylphenylamine with ethyl acetoacetate to form 3-(3,5-dimethylphenyl)-1-methyl-5-oxo-2-pyrrolidinecarboxylic acid ethyl ester. This intermediate is then reacted with 2-amino-4-sulfamoylbenzoic acid to form the final product, N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide.", "Starting Materials": [ "3,5-dimethylphenylamine", "ethyl acetoacetate", "2-amino-4-sulfamoylbenzoic acid" ], "Reaction": [ "Step 1: 3,5-dimethylphenylamine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(3,5-dimethylphenyl)-1-methyl-5-oxo-2-pyrrolidinecarboxylic acid ethyl ester.", "Step 2: The intermediate from step 1 is then reacted with 2-amino-4-sulfamoylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form the final product, N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide." ] }

Numéro CAS

1251624-95-9

Nom du produit

N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

Formule moléculaire

C26H22N4O2

Poids moléculaire

422.488

Nom IUPAC

2-(4-methylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O2/c1-17-7-10-20(11-8-17)30-26(32)22-16-28-23-12-9-19(15-21(23)24(22)29-30)25(31)27-14-13-18-5-3-2-4-6-18/h2-12,15-16,29H,13-14H2,1H3,(H,27,31)

Clé InChI

CTWUUGRCOFPOLM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.